![molecular formula C13H19NO B291690 2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

2-methyl-N-[2-(propan-2-yl)phenyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

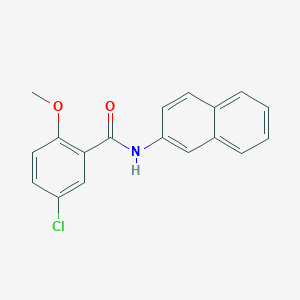

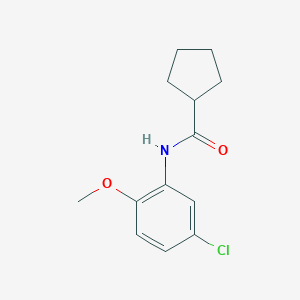

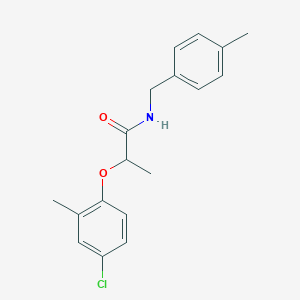

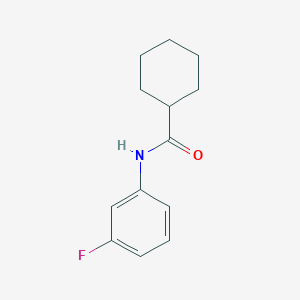

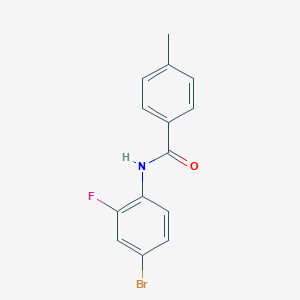

2-methyl-N-[2-(propan-2-yl)phenyl]propanamide, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, fever, and inflammation. It is a racemic mixture of two enantiomers, R-ibuprofen and S-ibuprofen, with the S-enantiomer being the active form. Synthesis Method: Ibuprofen can be synthesized through several methods, including the Friedel-Crafts acylation of isobutylbenzene with acetyl chloride, followed by reduction of the resulting ketone with lithium aluminum hydride. Another method involves the condensation of 2-methylpropionyl chloride with 2-isobutylphenol in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization. Scientific Research Application: Ibuprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used to treat conditions such as arthritis, menstrual cramps, headaches, and fever. It has also been investigated for its potential as a treatment for Alzheimer's disease, cancer, and cardiovascular disease. In addition, ibuprofen has been used as a model drug in pharmacokinetic and pharmacodynamic studies. Mechanism of Action: Ibuprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation, pain, and fever. Ibuprofen blocks the COX enzymes, thereby reducing the production of prostaglandins and resulting in a reduction in pain, inflammation, and fever. Biochemical and Physiological Effects: Ibuprofen has several biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of fever, and the alleviation of pain and inflammation. It has been shown to have a dose-dependent effect on COX inhibition, with higher doses resulting in greater inhibition. Ibuprofen is also metabolized in the liver, with the majority of the drug being converted to inactive metabolites. Advantages and Limitations for Lab Experiments: Ibuprofen is a widely available and inexpensive drug that has been extensively studied for its pharmacological effects. It is a useful tool for investigating the mechanisms of inflammation, pain, and fever, and for testing the efficacy of new drugs. However, ibuprofen has some limitations in lab experiments, including its potential for non-specific effects and its known variability in pharmacokinetics and pharmacodynamics among individuals. Future Directions: There are several future directions for research on ibuprofen, including the development of more selective COX inhibitors, the investigation of its potential as a treatment for Alzheimer's disease and cancer, and the exploration of its effects on other physiological systems, such as the immune system. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of ibuprofen, particularly in different populations and patient groups.

Propiedades

Fórmula molecular |

C13H19NO |

|---|---|

Peso molecular |

205.3 g/mol |

Nombre IUPAC |

2-methyl-N-(2-propan-2-ylphenyl)propanamide |

InChI |

InChI=1S/C13H19NO/c1-9(2)11-7-5-6-8-12(11)14-13(15)10(3)4/h5-10H,1-4H3,(H,14,15) |

Clave InChI |

QGHGITOPEXIFDC-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1NC(=O)C(C)C |

SMILES canónico |

CC(C)C1=CC=CC=C1NC(=O)C(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)

![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)